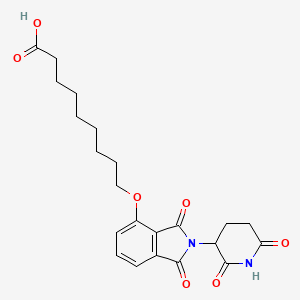
Thalidomide-O-C8-COOH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-O-C8-COOH est un dérivé de la Thalidomide, un composé historiquement connu pour ses effets tératogènes. This compound est spécifiquement conçu comme un ligand de Cereblon, qui peut être utilisé dans le recrutement de la protéine CRBN. Ce composé est utilisé dans la formation de chimères de ciblage de la protéolyse (PROTAC), qui sont des molécules capables de cibler des protéines spécifiques pour la dégradation .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de Thalidomide-O-C8-COOH implique la modification de la Thalidomide par l'introduction d'une chaîne alkyle avec un groupe acide carboxylique terminal. La voie de synthèse générale comprend les étapes suivantes :
Activation de la Thalidomide : La Thalidomide est d'abord activée en la faisant réagir avec un réactif approprié pour introduire un groupe réactif.
Alkylation : La Thalidomide activée est ensuite mise à réagir avec une chaîne alkyle contenant un groupe acide carboxylique terminal dans des conditions contrôlées pour former this compound.
Purification : Le produit final est purifié à l'aide de techniques telles que la recristallisation ou la chromatographie afin d'atteindre une pureté élevée
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :
Synthèse en vrac : De grandes quantités de Thalidomide sont activées et mises à réagir avec la chaîne alkyle dans des conditions optimisées.
Chimie en flux continu : Cette méthode est souvent utilisée pour garantir la constance de la qualité et du rendement du produit.
Purification et contrôle de la qualité : Le produit est purifié et soumis à des mesures rigoureuses de contrôle de la qualité afin de garantir qu'il répond aux normes industrielles
Analyse Des Réactions Chimiques
Types de réactions
Thalidomide-O-C8-COOH subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Il peut également subir des réactions de réduction pour produire des formes réduites.
Substitution : This compound peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés ultérieurement dans la recherche et le développement .
Applications de la recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules complexes et de PROTAC.
Biologie : Utilisé dans des études impliquant la dégradation des protéines et les processus cellulaires.
Médecine : Étudié pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies, notamment le cancer et les maladies inflammatoires.
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques
Mécanisme d'action
This compound exerce ses effets en se liant à Cereblon, un récepteur de reconnaissance du substrat pour la ligase ubiquitine E3 à anneau Cullin 4 (CRL4). Cette liaison induit le recrutement de substrats non natifs vers CRL4 CRBN, conduisant à leur dégradation ultérieure. Ce mécanisme est crucial pour le développement d'agents de dégradation des protéines et a des implications significatives dans la découverte de médicaments .
Applications De Recherche Scientifique
Thalidomide-O-C8-COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and PROTACs.
Biology: Employed in studies involving protein degradation and cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new drugs and therapeutic agents
Mécanisme D'action
Thalidomide-O-C8-COOH exerts its effects by binding to Cereblon, a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of non-native substrates to CRL4 CRBN, leading to their subsequent degradation. This mechanism is crucial for the development of protein-degrading agents and has significant implications in drug discovery .
Comparaison Avec Des Composés Similaires
Composés similaires
Thalidomide : Le composé parent, connu pour ses effets tératogènes, mais également utilisé dans le traitement de certaines maladies.
Lénidomide : Un dérivé de la Thalidomide avec des propriétés thérapeutiques améliorées et des effets secondaires réduits.
Pomalidomide : Un autre dérivé doté de puissantes propriétés anti-inflammatoires et anticancéreuses
Unicité
Thalidomide-O-C8-COOH est unique en raison de sa conception spécifique en tant que ligand de Cereblon, ce qui lui permet d'être utilisé dans la formation de PROTAC. Cette propriété le distingue des autres dérivés de la Thalidomide et en fait un outil précieux dans la recherche sur la dégradation ciblée des protéines .
Propriétés
IUPAC Name |
9-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxynonanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O7/c25-17-12-11-15(20(28)23-17)24-21(29)14-8-7-9-16(19(14)22(24)30)31-13-6-4-2-1-3-5-10-18(26)27/h7-9,15H,1-6,10-13H2,(H,26,27)(H,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVPWEYIVOQCDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2591867.png)
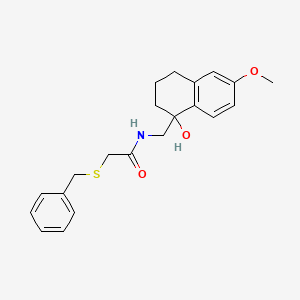
![N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2591871.png)
![(2S)-2-[2-(trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2591872.png)
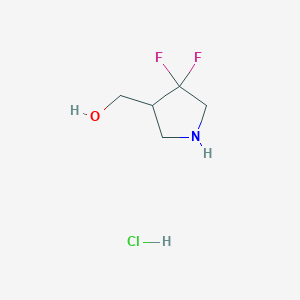
![2-chloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxamide](/img/structure/B2591874.png)


![N-[2-[1-Cyclohexylethyl(methyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2591880.png)
![8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride](/img/new.no-structure.jpg)
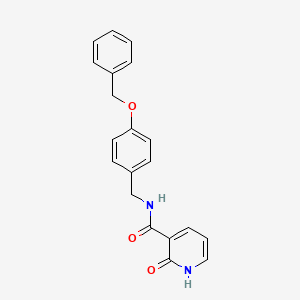
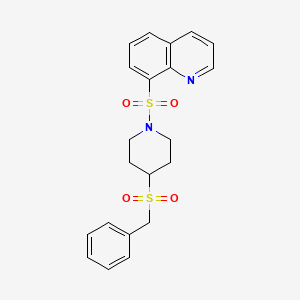
![1-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2591886.png)
